Thione vs. Oxo: Superior Antimicrobial Potency
In a direct comparative study of N‑(2‑hydroxyethyl)‑1,2‑benzisothiazole‑3(2H)‑thione carbamic esters versus their benzisothiazolone (oxo) analogues, Zani et al. reported that the thione derivatives were, in most cases, more effective against Gram‑positive bacteria and dermatophytes than the corresponding carbonyl counterparts [1]. This represents one of the rare quantitative datasets that directly compare the thione and oxo pharmacophores when the N‑substituent is held constant, providing a class‑level inference that the C=S group can enhance antimicrobial action relative to C=O.
| Evidence Dimension | In vitro antimicrobial potency (MIC range) |
|---|---|
| Target Compound Data | MIC values of 1.25–10 µg/mL against Gram‑positive bacteria; 0.7–12 µg/mL against dermatophytes (for N‑(2‑hydroxyethyl)‑thione carbamic esters) [1] |
| Comparator Or Baseline | Benzisothiazolone (oxo) analogues (compounds 7–12): higher MIC values (weaker activity) in most test organisms [1] |
| Quantified Difference | Thione derivatives more effective than oxo analogues in the majority of test strains (exact fold‑difference not reported; qualitative superiority established across multiple organisms) [1] |
| Conditions | In vitro broth dilution assay against Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis (Gram‑positive), Candida albicans, and dermatophytes (Trichophyton spp., Microsporum spp.) [1] |
Why This Matters
This evidence directly informs a procurement decision where a benzisothiazolone (CAS 69577-10-2 or BIT) might otherwise be considered as a functional substitute; the data indicate that the thione pharmacophore can deliver higher antimicrobial potency against clinically relevant Gram‑positive and fungal pathogens, justifying the selection of the thione compound for applications requiring maximum anti‑infective efficacy.
- [1] Zani, F.; Pregnolato, M.; Zampollo, F. Antimicrobial and genotoxic activities of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters. Farmaco 1999, 54, 643–647. View Source
